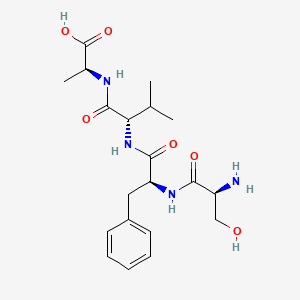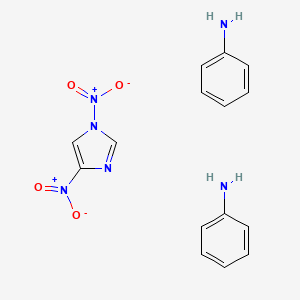
Benzoic acid, 3,5-bis(3-aminopropyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3,5-bis(3-aminopropyl)-, ethyl ester is a chemical compound with the molecular formula C15H24N2O2 It is an ester derivative of benzoic acid, featuring two aminopropyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-bis(3-aminopropyl)-, ethyl ester typically involves the esterification of benzoic acid derivatives with ethyl alcohol in the presence of a catalyst. The aminopropyl groups are introduced through nucleophilic substitution reactions, where appropriate aminopropyl halides react with the benzoic acid ester under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,5-bis(3-aminopropyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The aminopropyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzoic acid, 3,5-bis(3-aminopropyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug delivery systems.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3,5-bis(3-aminopropyl)-, ethyl ester involves its interaction with specific molecular targets. The aminopropyl groups may facilitate binding to enzymes or receptors, influencing biological pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert their effects.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 3,5-bis(aminomethyl)-, ethyl ester
- Benzoic acid, 3,5-bis(2-aminopropyl)-, ethyl ester
Uniqueness
Benzoic acid, 3,5-bis(3-aminopropyl)-, ethyl ester is unique due to the specific positioning of the aminopropyl groups on the benzene ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
714276-84-3 |
|---|---|
Molecular Formula |
C15H24N2O2 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
ethyl 3,5-bis(3-aminopropyl)benzoate |
InChI |
InChI=1S/C15H24N2O2/c1-2-19-15(18)14-10-12(5-3-7-16)9-13(11-14)6-4-8-17/h9-11H,2-8,16-17H2,1H3 |
InChI Key |
DDWSNYJWTXGFPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)CCCN)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12535683.png)
![{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone](/img/structure/B12535684.png)



![[(3R)-1-Ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12535723.png)


![1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]-](/img/structure/B12535733.png)

![Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12535736.png)

